

(3S)-Butylphthalide: A Deep Dive into its Neuroprotective Mechanisms in Ischemic Brain Injury

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Compound of Interest

Compound Name: (3S)-Butylphthalide

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For Researchers, Scientists, and Drug Development Professionals

(3S)-Butylphthalide (NBP), a synthetic compound derived from celery seed, has emerged as a promising therapeutic agent for the attenuation of ischemic brain injury. This technical guide provides a comprehensive overview of the multifaceted mechanisms of action of NBP, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Core Mechanisms of Neuroprotection

NBP exerts its neuroprotective effects through a combination of anti-inflammatory, anti-oxidative stress, and blood-brain barrier (BBB) protective mechanisms. Clinical trials have demonstrated its efficacy and safety in treating ischemic stroke[1][2][3]. Preclinical studies have shown that NBP can reduce infarct volume and improve neurological function[1][4][5].

Anti-Inflammatory Effects

NBP mitigates the inflammatory cascade that follows an ischemic event. It has been shown to suppress the activation of microglia and astrocytes and inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-1 β (IL-1 β), and tumor necrosis factor- α (TNF- α)[6]. This anti-inflammatory action is primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF- κ B) signaling pathway[6][7]. Furthermore, NBP has been

observed to promote the polarization of microglia from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype, characterized by the expression of markers like CD206[8].

Anti-Oxidative Stress Properties

The compound effectively combats oxidative stress, a major contributor to secondary brain injury after ischemia. NBP enhances the cellular antioxidant defense system by activating the Kelch-like ECH-associated protein 1 (Keap1)/Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[9][10][11][12][13]. This leads to the upregulation of downstream antioxidant enzymes, thereby reducing the levels of reactive oxygen species (ROS) and malondialdehyde (MDA)[6].

Protection of the Blood-Brain Barrier

NBP plays a crucial role in maintaining the integrity of the blood-brain barrier (BBB), which is often compromised during ischemic stroke, leading to cerebral edema and further neuronal damage. It has been demonstrated to reduce BBB permeability, as evidenced by decreased Evans Blue dye leakage[14]. The protective mechanism involves the upregulation of tight junction proteins and is potentially mediated by the Akt/glycogen synthase kinase-3 β (Akt/GSK-3 β) signaling pathway[15][16][17][18].

Quantitative Data on the Efficacy of (3S)-Butylphthalide

The following tables summarize the key quantitative findings from preclinical and clinical studies, demonstrating the neuroprotective effects of NBP.

Table 1: Preclinical Efficacy of **(3S)-Butylphthalide** in Animal Models of Ischemic Stroke

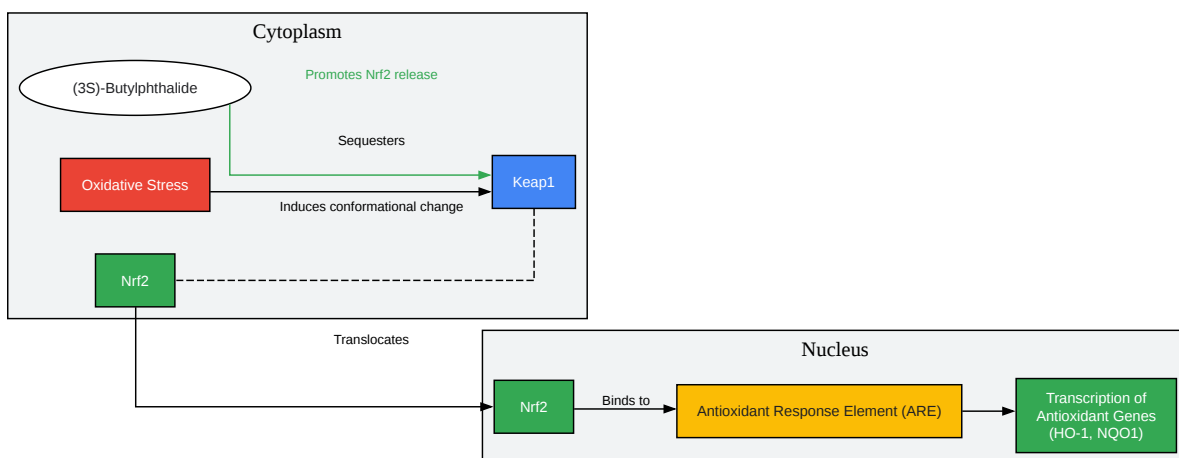
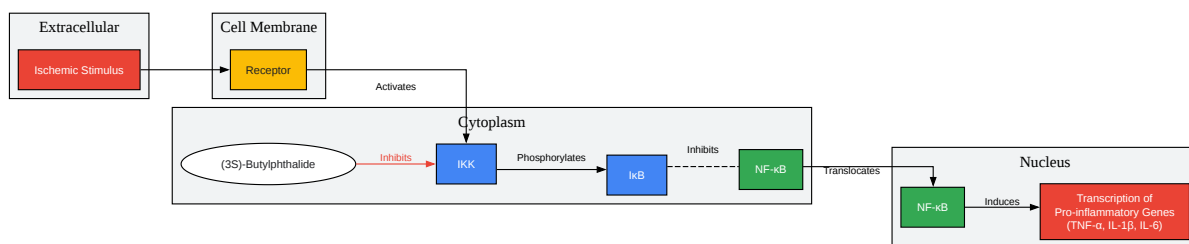
Animal Model	NBP Dosage	Outcome Measure	Result (NBP vs. Control)	Reference
Rat (MCAO)	90 mg/kg	Infarct Volume	Significantly reduced ($p < 0.05$)	[14]
Rat (MCAO)	90 mg/kg	Neurological Score	Significantly improved ($p < 0.05$)	[14]
Rat (pMCAO)	4 mg/kg/day	Neurological Score	Significantly decreased ($p < 0.05$)	[19]
Rat (MCAO)	20 mg/kg	Infarct Volume	Reduced	[1]
Mouse (tMCAO)	Not specified	Infarct Volume	Significantly decreased at 3 days ($p < 0.05$)	[8]
Mouse (tMCAO)	Not specified	Sensorimotor Function	Superior performance at 1 and 3 days	[8][20]
Rat (I/R)	9 mg/kg	Infarct Area	Significantly reduced ($p < 0.01$)	[6]
Rat (I/R)	9 mg/kg	Neurological Deficits	Significantly improved ($p < 0.05$)	[6]
Rat (MCAO)	10 mg/kg	Regional Cerebral Blood Flow	Markedly increased ($P < 0.01$)	[21][22]

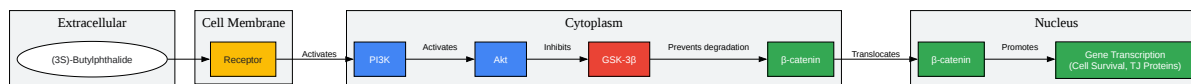
Table 2: Clinical Efficacy of **(3S)-Butylphthalide** in Ischemic Stroke Patients

Study Design	Number of Participants	NBP Treatment Regimen	Outcome Measure	Result (NBP vs. Control)	Reference
Meta-analysis of 57 RCTs	8,747	Varied (capsule, injection, sequential)	Death	Risk Ratio: 0.32 (95% CI: 0.13 to 0.75)	[3]
Meta-analysis of 57 RCTs	8,747	Varied (capsule, injection, sequential)	Modified Rankin Scale (mRS) Score	Mean Difference: -0.80 (95% CI: -0.88 to -0.72)	[3]
Meta-analysis of 57 RCTs	8,747	Varied (capsule, injection, sequential)	Barthel Index	Mean Difference: 11.08 (95% CI: 9.10 to 13.05)	[3]
Meta-analysis of 57 RCTs	8,747	Varied (capsule, injection, sequential)	National Institute of Health Stroke Scale (NIHSS)	Mean Difference: -3.39 (95% CI: -3.76 to -3.03)	[3]
Randomized, double-blind trial	573	14-day infusion followed by capsule	Modified Rankin Scale (mRS) at day 90	Significantly favorable outcome (P < 0.001)	[2]

Key Signaling Pathways

The neuroprotective effects of **(3S)-Butylphthalide** are mediated through the modulation of several key intracellular signaling pathways.





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